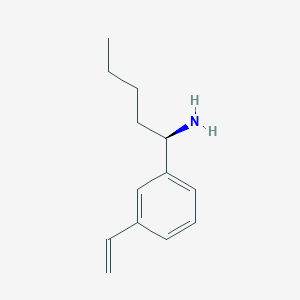
2,5-Dioxopyrrolidin-1-yl 2,2-dimethyl-4,7,10-trioxo-3-oxa-5,8,11-triazatridecan-13-oate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dioxopyrrolidin-1-yl 2,2-dimethyl-4,7,10-trioxo-3-oxa-5,8,11-triazatridecan-13-oate is a complex organic compound with the molecular formula C16H26N2O8. This compound is known for its unique structure, which includes multiple functional groups such as oxo, trioxo, and triaza moieties. It is primarily used in various scientific research applications due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 2,2-dimethyl-4,7,10-trioxo-3-oxa-5,8,11-triazatridecan-13-oate involves multiple steps. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl with 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatetradecan-14-oate under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. Cold-chain transportation and storage under -20°C are essential to maintain the compound’s stability .
化学反応の分析
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 2,2-dimethyl-4,7,10-trioxo-3-oxa-5,8,11-triazatridecan-13-oate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
2,5-Dioxopyrrolidin-1-yl 2,2-dimethyl-4,7,10-trioxo-3-oxa-5,8,11-triazatridecan-13-oate is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2,2-dimethyl-4,7,10-trioxo-3-oxa-5,8,11-triazatridecan-13-oate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. This interaction is facilitated by the presence of reactive functional groups that can undergo nucleophilic attack .
類似化合物との比較
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 2,2-dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azaicosan-20-oate: Similar structure but with additional oxygen atoms.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Contains a pyrrole ring and is used in monoclonal antibody production
Uniqueness
2,5-Dioxopyrrolidin-1-yl 2,2-dimethyl-4,7,10-trioxo-3-oxa-5,8,11-triazatridecan-13-oate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in various applications. Its ability to form stable covalent bonds with proteins and enzymes makes it particularly valuable in biochemical research .
特性
分子式 |
C15H22N4O8 |
|---|---|
分子量 |
386.36 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]acetate |
InChI |
InChI=1S/C15H22N4O8/c1-15(2,3)26-14(25)18-7-10(21)16-6-9(20)17-8-13(24)27-19-11(22)4-5-12(19)23/h4-8H2,1-3H3,(H,16,21)(H,17,20)(H,18,25) |
InChIキー |
LTFLXRDSDFUQKO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)NCC(=O)ON1C(=O)CCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-([1,1'-Biphenyl]-4-yl)-2-fluoropropan-1-ol](/img/structure/B12972499.png)
![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B12972505.png)






![6-Fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12972543.png)



![2-((2,8-Diazaspiro[4.5]decan-8-yl)methyl)thiazole](/img/structure/B12972562.png)
